3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Description
3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-methoxyphenylcarbamoyl group and a propanoic acid side chain. Its molecular formula is C₁₈H₁₇N₃O₄S (molecular weight: 371.41 g/mol) . The compound is synthesized via condensation of 2-hydrazino-N-(3′-methoxybiphenyl-4-yl)-2-thioxoacetamide with appropriate reagents, yielding 76% under optimized conditions . It is characterized by a melting point of 204–204.5°C and has been investigated for its interactions with G protein-coupled receptors (GPCRs), particularly free fatty acid receptor 1 (FFAR1), where substituent effects on ligand-receptor binding are critical .
Properties
IUPAC Name |
3-[5-[(3-methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-9-4-2-3-8(7-9)14-12(19)13-16-15-10(21-13)5-6-11(17)18/h2-4,7H,5-6H2,1H3,(H,14,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQUZTZUNMXSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NN=C(S2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146969 | |
| Record name | 1,3,4-Thiadiazole-2-propanoic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-63-8 | |
| Record name | 1,3,4-Thiadiazole-2-propanoic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole-2-propanoic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the methoxyphenyl and propanoic acid groups. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids under acidic conditions to form the thiadiazole ring. The methoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a methoxyphenyl boronic acid derivative .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown potential as an antibacterial and antitubercular agent. Research indicates that derivatives of thiadiazole compounds exhibit significant activity against various bacterial strains. For instance, a study highlighted that compounds related to thiadiazole demonstrated promising antibacterial properties, suggesting that 3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid could be a lead compound for further development in antibiotic therapies .
Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer properties. Some studies report that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways. The presence of the methoxyphenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .
Crop Protection
The compound's structural characteristics suggest potential applications as a crop protection agent. Thiadiazole derivatives have been documented to possess fungicidal and bactericidal properties, making them suitable for agricultural applications in combating phytopathogenic microorganisms . Research has indicated that such compounds can effectively control plant diseases, promoting healthier crop yields.
Case Studies
Mechanism of Action
The mechanism of action of 3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The thiadiazole ring and methoxyphenyl group play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of 1,3,4-thiadiazole derivatives with variations in the arylaminocarbonyl substituent. Key analogues include:
Key Observations:
Electronic Effects :
- Electron-withdrawing groups (e.g., 4′-Cl , 3′-CF₃ ) increase polarity and may enhance receptor binding affinity but reduce solubility. For example, the 4′-Cl derivative (2b) exhibits a higher melting point (249°C) compared to the 3′-methoxy analogue (204°C), suggesting stronger intermolecular forces .
- Electron-donating groups (e.g., 3′-OCH₃ ) improve solubility due to increased hydrophilicity but may reduce membrane permeability .
Biological Activity :
- The phenyl-substituted analogue (EC₅₀ >10,000 nM) shows negligible activity in preliminary assays, highlighting the importance of substituent optimization for GPCR targeting .
- The 3′-methoxy variant’s interaction with FFAR1 is hypothesized to involve π-π stacking and hydrogen bonding with transmembrane domains, though specific activity data remain unreported .
Physicochemical Properties
| Property | 3′-OCH₃ Derivative | Phenyl Analogue | 4′-Cl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 371.41 | 277.30 | 388.84 |
| Density (g/cm³) | Not reported | 1.473 | Not reported |
| Predicted pKa | ~4.1 (carboxylic acid) | 4.11 | ~3.9 (carboxylic acid) |
| Solubility | Moderate in polar solvents | Low (lipophilic core) | Low (chlorinated aryl) |
- The 3′-methoxy derivative’s solubility in aqueous buffers is superior to chlorinated or trifluoromethylated analogues, aligning with its lower melting point .
Spectroscopic Characterization
Biological Activity
3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The methoxyphenyl group enhances its lipophilicity and potentially its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies on related thiadiazole derivatives showed effective inhibition against various bacterial strains:
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| Compound C | Pseudomonas aeruginosa | 14 |
These findings suggest that similar structures may impart antimicrobial activity through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been explored. A study involving a series of thiadiazole compounds indicated that they could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for selected compounds were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 10 |
| Compound E | HeLa | 8 |
These results highlight the ability of these compounds to induce cytotoxic effects in cancer cells, potentially through apoptosis or cell cycle arrest mechanisms .
Anti-inflammatory Activity
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. In vivo studies demonstrated that certain thiadiazole compounds significantly reduced inflammation in animal models. The reduction in inflammatory markers such as TNF-alpha and IL-6 was noted, indicating a potential mechanism for therapeutic intervention in inflammatory diseases.
Case Studies
- Antimicrobial Study : A recent study synthesized several thiadiazole derivatives and tested them against both Gram-positive and Gram-negative bacteria. The results indicated that one particular derivative exhibited superior activity against resistant strains, suggesting a promising avenue for developing new antibiotics .
- Anticancer Research : A compound structurally similar to this compound was evaluated for its effects on cancer cell viability. The study found that treatment resulted in a significant decrease in cell viability and increased apoptosis markers in treated cells .
- Inflammation Model : In an experimental model of arthritis, a thiadiazole derivative reduced paw swelling significantly compared to the control group. This suggests that compounds with similar structures may possess anti-inflammatory properties beneficial for treating chronic inflammatory conditions .
Q & A
Basic: What are the standard synthetic routes for preparing 3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid?
Methodological Answer:
The synthesis typically involves coupling a 1,3,4-thiadiazole-2-carboxamide scaffold with a substituted phenylpropanoic acid derivative. Key steps include:
- Amide bond formation : Reacting 5-amino-1,3,4-thiadiazole-2-carboxylic acid derivatives with 3-methoxyphenyl isocyanate or activated esters under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .
- Propanoic acid linkage : Introducing the propanoic acid moiety via nucleophilic substitution or condensation reactions, often using chloroacetic acid derivatives or Michael additions.
- Purification : Crystallization from methanol/water mixtures or column chromatography (silica gel, eluting with EtOAc/hexane gradients) to achieve >95% purity.
Reference protocols in and detail analogous syntheses for thiadiazole-carboxamide derivatives.
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Essential for verifying the thiadiazole ring protons (δ 8.1–8.5 ppm for C5-H) and the methoxyphenyl group (singlet at δ 3.8 ppm for OCH3). The propanoic acid chain is confirmed by triplet signals (δ 2.6–3.1 ppm) and a carboxylic acid proton (δ 12–13 ppm, if non-ionized) .
- HRMS (ESI) : Validates molecular ion peaks (e.g., [M+H]+ or [M−H]−) with mass accuracy <5 ppm. For example, a derivative in showed m/z 394.0632 (calculated 394.0628) .
- IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1700 cm⁻¹ for the amide and carboxylic acid) .
Advanced: How can researchers resolve discrepancies in NMR data for derivatives of this compound?
Methodological Answer:
Discrepancies often arise from tautomerism, solvation effects, or impurities. Strategies include:
- Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism in thiadiazole rings) by observing signal coalescence at elevated temperatures .
- Deuterated Solvent Screening : Tests for solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) to isolate environmental effects .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon couplings. For example, HSQC can distinguish between thiadiazole C2 and C5 carbons .
Advanced: What computational methods are suitable for predicting the bioactivity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., GPR40 for antidiabetic activity). A study in docked thiadiazole-triazole derivatives into the PPARγ binding pocket, identifying key hydrogen bonds with Tyr473 and His449 .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. For instance, electron-withdrawing groups on the phenyl ring enhanced receptor affinity in derivatives .
- MD Simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS to evaluate conformational flexibility .
Advanced: How should researchers design SAR studies for derivatives of this compound?
Methodological Answer:
- Core Modifications : Vary the thiadiazole substituents (e.g., halogens, methoxy groups) to assess electronic effects. compared 3'-chloro vs. 4'-fluoro biphenyl derivatives, showing Cl improved potency by 1.5-fold .
- Side Chain Optimization : Test propanoic acid analogs (e.g., methyl esters, amides) to evaluate pharmacokinetic properties. In , esterification of the carboxylic acid increased membrane permeability .
- Bioassay Design : Use tiered screening—primary assays (e.g., enzyme inhibition), followed by cytotoxicity (MTT assay) and in vivo models (e.g., diabetic rodents). employed MIC testing against M. tuberculosis for thiazole-amino acid hybrids .
Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be addressed?
Methodological Answer:
- Metabolic Stability Testing : Use liver microsome assays (human/rat) to identify rapid degradation. For example, ester derivatives in showed improved stability over carboxylic acids .
- Pharmacokinetic Profiling : Measure AUC, Cmax, and half-life in rodent models. Poor oral bioavailability (e.g., <20%) may explain in vivo inefficacy despite in vitro potency.
- Prodrug Strategies : Modify the carboxylic acid to a lipophilic ester (e.g., ethyl ester) to enhance absorption, as seen in derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
